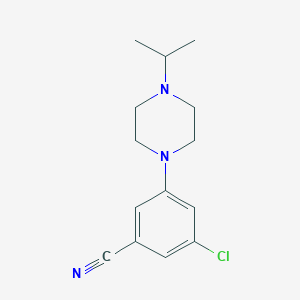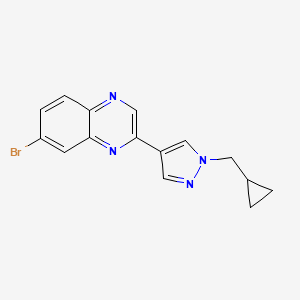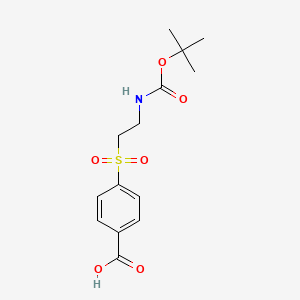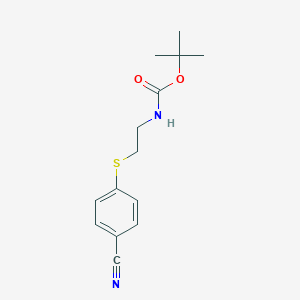
1-Methylcyclopentyl (4-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclopentyl (4-nitrophenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a 1-methylcyclopentyl group and a 4-nitrophenyl group attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentyl (4-nitrophenyl) carbonate can be synthesized through the reaction of 1-methylcyclopentanol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylcyclopentyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 1-methylcyclopentanol and 4-nitrophenol.
Common Reagents and Conditions:
Hydrolysis: Water and a base (e.g., sodium hydroxide).
Reduction: Sodium borohydride or hydrogen with a catalyst (e.g., palladium on carbon).
Major Products Formed:
Hydrolysis: 1-Methylcyclopentanol and 4-nitrophenol.
Reduction: 1-Methylcyclopentyl (4-aminophenyl) carbonate.
Aplicaciones Científicas De Investigación
1-Methylcyclopentyl (4-nitrophenyl) carbonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-methylcyclopentyl (4-nitrophenyl) carbonate involves the reactivity of the carbonate and nitrophenyl groups. The carbonate group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The nitrophenyl group can participate in reduction reactions, where it is converted to an aminophenyl group .
Comparación Con Compuestos Similares
4-Nitrophenyl Carbonate: Similar in structure but lacks the 1-methylcyclopentyl group.
Bis(pentafluorophenyl) Carbonate: Another activated carbonate with different electron-withdrawing groups.
Uniqueness: 1-Methylcyclopentyl (4-nitrophenyl) carbonate is unique due to the presence of both the 1-methylcyclopentyl and 4-nitrophenyl groups, which confer specific reactivity and properties that are not observed in other similar compounds .
Propiedades
IUPAC Name |
(1-methylcyclopentyl) (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(8-2-3-9-13)19-12(15)18-11-6-4-10(5-7-11)14(16)17/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYQYFQEUQMBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate](/img/structure/B8161076.png)




